

## Application Notes and Protocols for Dapivirine Gel and Film Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation techniques for **Dapivirine**, a non-nucleoside reverse transcriptase inhibitor developed as a topical microbicide for HIV prevention. The following sections detail the composition, manufacturing processes, and key characterization parameters for both gel and film dosage forms, supported by experimental protocols and comparative data.

## **Dapivirine Gel Formulations**

**Dapivirine** has been formulated into various semisolid gels for vaginal and rectal application. These formulations are designed for ease of use and effective local delivery of the active pharmaceutical ingredient (API).

## **Composition of Dapivirine Gels**

Clinical trial research has utilized **Dapivirine** gels at concentrations of 0.05%.[1][2] A typical placebo gel formulation, used as a comparator in these studies, is a universal hydroxyethylcellulose (HEC) based gel.[3] The composition of a representative **Dapivirine** gel used in clinical studies is detailed below.



Component	Concentration (% w/w)	Function	Reference
Dapivirine	0.05	Active Pharmaceutical Ingredient	[2][3]
Purified Water	90.99	Vehicle	[4]
Hydroxyethyl cellulose	3.50	Gelling agent	[4]
Polycarbophil	0.20	Bioadhesive polymer	[4]
Propylene Glycol	5.00	Solvent, humectant	[4]
Methylparaben	0.20	Preservative	[4]
Propylparaben	0.05	Preservative	[4]
Sodium Hydroxide	0.01	pH adjuster	[4]

## Experimental Protocol: Preparation of Dapivirine Gel (0.05%)

This protocol describes the laboratory-scale preparation of a **Dapivirine** gel formulation.

#### Materials:

- **Dapivirine** (micronized powder)
- Hydroxyethyl cellulose
- Polycarbophil
- · Propylene glycol
- Methylparaben
- Propylparaben
- Sodium hydroxide

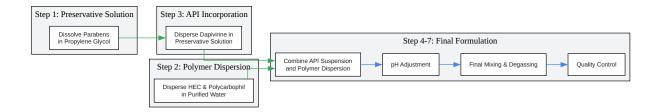


- Purified water
- Overhead mechanical stirrer
- Beakers
- Weighing balance
- pH meter

#### Procedure:

- Preservative Solution: In a separate beaker, dissolve methylparaben and propylparaben in propylene glycol with gentle heating and stirring until a clear solution is obtained. Allow to cool to room temperature.
- Polymer Dispersion: In the main mixing vessel, disperse the hydroxyethyl cellulose and polycarbophil in the purified water under continuous agitation with an overhead mechanical stirrer. Mix until the polymers are fully hydrated and a homogenous dispersion is formed.
- API Incorporation: In a separate container, disperse the required amount of **Dapivirine** powder in the preservative solution from step 1. Mix until a uniform suspension is achieved.
- Mixing: Slowly add the **Dapivirine** suspension to the polymer dispersion while continuing to stir. Mix until the API is uniformly distributed throughout the gel.
- pH Adjustment: Adjust the pH of the gel to the desired range (typically around 4.5) using a sodium hydroxide solution. Monitor the pH using a calibrated pH meter.
- Final Mixing and Degassing: Continue mixing until a homogenous, translucent gel is formed. If necessary, allow the gel to stand to remove any entrapped air bubbles or use a vacuum mixer for degassing.
- Quality Control: Perform standard quality control tests, including appearance, pH, viscosity, and drug content uniformity.





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**Dapivirine** Gel Preparation Workflow

## **Dapivirine Film Formulations**

Quick-dissolving vaginal films offer a discreet and user-friendly alternative to gels, with advantages such as reduced leakage and no need for an applicator.[5][6]

### **Composition of Dapivirine Films**

**Dapivirine** films are typically polymer-based and manufactured using a solvent casting technique.[5][7] The composition of a representative quick-dissolving **Dapivirine** film is provided below.



Component	Concentration (% w/w)	Function	Reference
Dapivirine	1.39 (for 1.25 mg dose)	Active Pharmaceutical Ingredient	[5]
Polyvinyl alcohol (PVA)	38.3	Film-forming polymer	[5]
Hydroxypropyl methyl cellulose (HPMC)	19.1	Film-forming polymer	[5]
Polyethylene glycol (PEG) 8000	25.5	Disintegrant, plasticizer	[5]
Glycerin	7.9	Plasticizer	[5]
Propylene glycol	7.9	Plasticizer, solvent	[5]

## Experimental Protocol: Preparation of Dapivirine Film by Solvent Casting

This protocol outlines the solvent casting method for manufacturing **Dapivirine** films.

#### Materials:

- Dapivirine (micronized powder)
- Polyvinyl alcohol (PVA)
- Hydroxypropyl methyl cellulose (HPMC)
- Polyethylene glycol (PEG) 8000
- Glycerin
- · Propylene glycol
- Purified water

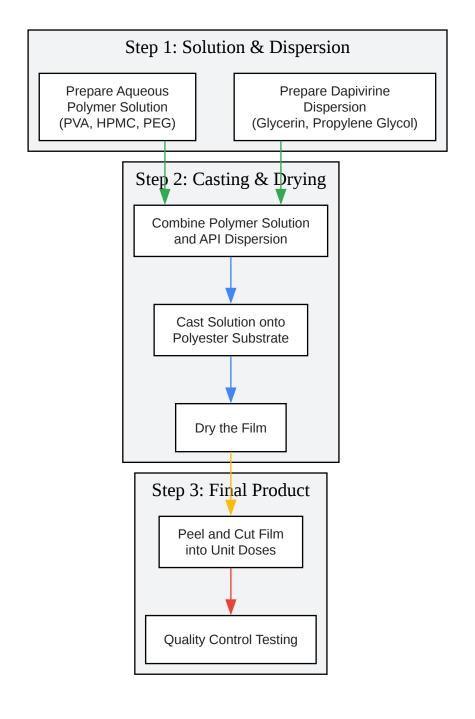


- Magnetic stirrer and stir bars
- Beakers
- Automatic film applicator with a doctor blade
- Polyester substrate
- · Drying oven

#### Procedure:

- Polymer Solution Preparation: In a beaker, dissolve the PVA, HPMC, and PEG 8000 in purified water with continuous stirring until a clear, homogenous solution is formed. This may require gentle heating.
- API Dispersion: In a separate container, create a uniform dispersion of the **Dapivirine** powder in a mixture of glycerin and propylene glycol.
- Combining Phases: Slowly add the **Dapivirine** dispersion to the aqueous polymer solution while stirring continuously to ensure a homogenous mixture.
- Casting: Secure a polyester substrate to the surface of the automatic film applicator. Pour the final solution onto the substrate.
- Film Formation: Use a doctor blade set to the desired thickness to cast the solution evenly across the substrate.
- Drying: Dry the cast film in a drying oven at a controlled temperature (e.g., 20 minutes) to evaporate the solvent.[5]
- Film Removal and Cutting: Carefully peel the dried film from the substrate. Cut the film into individual units of the desired size (e.g., 1" x 2").[5]
- Quality Control: Perform quality control tests, including appearance, thickness, weight uniformity, drug content, and disintegration time.





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**Dapivirine** Film Preparation Workflow

## **Physicochemical Characterization and Performance**

The physical and chemical properties of **Dapivirine** gels and films are critical for their performance and acceptability. A comparison of key parameters for the two formulations is presented below.



Parameter	Dapivirine Gel (0.05%)	Dapivirine Film (1.25 mg)	Reference
Dose	1.25 mg (in 2.5 g gel)	1.25 mg	[1]
Appearance	Semisolid, translucent	Soft, flexible, translucent	[1][5]
Dimensions	-	1" x 2", 70 μm thick	[1][5]
Average Weight	2.5 g (per dose)	90 mg	[5]
Disintegration Time	Not applicable	< 10 minutes	[5]
In Vitro Release	-	> 50% release within 10 minutes	[1]

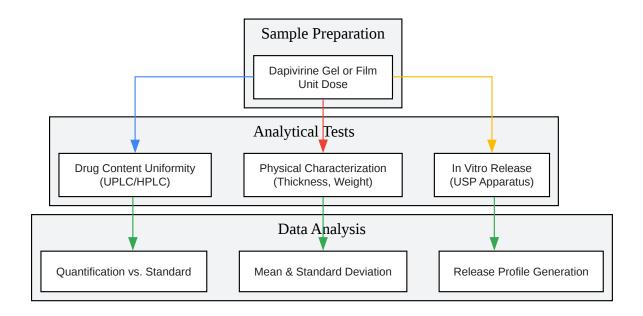
## **Experimental Protocols for Characterization**

- 1. Drug Content Uniformity
- Objective: To determine the uniformity of **Dapivirine** content in the final dosage form.
- Method for Films:
  - Dissolve a single film unit in a known volume of a suitable solvent (e.g., 50% acetonitrile in water).
  - Heat the solution (e.g., at 50°C for 5 minutes) to ensure complete dissolution of the film and drug.[5]
  - Analyze an aliquot of the solution using a validated UPLC or HPLC method with UV detection at 290 nm.[5][8]
  - Compare the result to a standard curve of known **Dapivirine** concentrations.
- · Method for Gels:
  - Accurately weigh a sample of the gel.



- Disperse the gel in a suitable solvent and extract the **Dapivirine**.
- Analyze the extract using a validated HPLC or UPLC method.
- 2. Film Thickness and Weight Uniformity
- Objective: To ensure consistency in the physical dimensions of the film.
- Method:
  - Measure the thickness of at least five different points on a single film unit using a digital micrometer.
  - Weigh individual film units on a calibrated analytical balance.
  - Calculate the mean and standard deviation for both thickness and weight.
- 3. In Vitro Drug Release/Dissolution
- Objective: To assess the rate and extent of **Dapivirine** release from the formulation.
- Method for Films:
  - Use a USP apparatus (e.g., Class IV flow-through cell).
  - The dissolution medium can be distilled water containing a surfactant (e.g., 1%
    Cremophor) to ensure sink conditions, as **Dapivirine** is poorly water-soluble.[5]
  - Maintain a constant flow rate (e.g., 16 ml/min) and temperature.
  - Monitor the concentration of **Dapivirine** in the dissolution medium over time using UV-Vis spectrophotometry at 290 nm.[5]





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Formulation Characterization Workflow

# Pharmacokinetic and Pharmacodynamic Comparison

Clinical studies have compared the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of **Dapivirine** gel and film formulations. A single-dose crossover study in healthy women receiving a 1.25 mg vaginal dose of each product found no statistically significant differences in plasma, cervicovaginal fluid (CVF), or cervical tissue **Dapivirine** concentrations between the gel and the film.[1][9] Both formulations demonstrated the ability to reduce cervical tissue infectivity after an ex vivo HIV challenge.[1][9] These findings suggest that the **Dapivirine** film is a viable alternative to the gel formulation, offering comparable performance with potential advantages in user acceptability.[1][9]

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- To cite this document: BenchChem. [Application Notes and Protocols for Dapivirine Gel and Film Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-gel-and-film-formulation-techniques]

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